molecular formula C13H9Cl3FNO3S B3537729 2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide

2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide

Cat. No.: B3537729
M. Wt: 384.6 g/mol
InChI Key: KQNFLIWMXAUXHM-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide is a complex organic compound characterized by the presence of multiple halogen atoms and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of nitro groups to amines.

    Halogenation: Introduction of chlorine and fluorine atoms.

    Sulfonation: Addition of the sulfonamide group.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents like chlorine gas or fluorine-containing compounds for halogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.

Scientific Research Applications

2,3-Dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biological Studies: Investigation of its effects on biological systems.

    Materials Science: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms and the sulfonamide group can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
  • 4-Methoxy-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

Uniqueness

2,3-Dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide is unique due to the specific combination of halogen atoms and the methoxy group, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3FNO3S/c1-21-10-4-5-11(13(16)12(10)15)22(19,20)18-7-2-3-9(17)8(14)6-7/h2-6,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNFLIWMXAUXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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